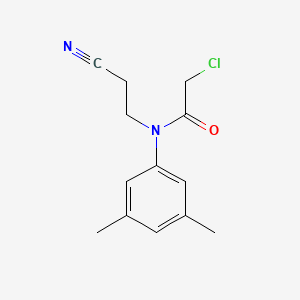
3,5-dimethoxy-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3,5-dimethoxy-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel chemical entity that appears to be structurally related to a class of compounds that combine a thiadiazole scaffold with a benzamide group. These compounds are known for their significant biological properties, particularly in the realm of anticancer activity. Although the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds studied in the papers, which suggests potential biological activities that could be explored in future research.
Synthesis Analysis
The synthesis of related compounds, as described in the first paper, involves the creation of Schiff's bases containing a thiadiazole scaffold and benzamide groups. These compounds were synthesized using a solvent-free method under microwave irradiation, which is a technique known for its efficiency and eco-friendliness. The structures of the synthesized compounds were confirmed using various spectroscopic methods, including IR, NMR, and mass spectrometry, as well as elemental analysis . This approach to synthesis could potentially be applied to the compound , given its structural similarities.
Molecular Structure Analysis
The molecular structure of compounds related to the one has been confirmed through spectroscopic methods. In particular, the use of NMR spectroscopy is crucial for determining the structure of organic compounds, as it provides detailed information about the molecular framework and the environment of individual atoms within the molecule . The molecular docking study mentioned in the first paper also suggests that these compounds can interact with biological targets, which could be indicative of the mechanism of action for the compound .
Chemical Reactions Analysis
While the specific chemical reactions of 3,5-dimethoxy-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide are not detailed in the provided papers, the synthesis of similar compounds involves the coupling of thiadiazole with benzamide groups. This process likely involves the formation of amide bonds, which are common in drug molecules due to their stability and the ability to participate in hydrogen bonding, affecting the molecule's biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds synthesized in the first paper were predicted to show good oral drug-like behavior based on ADMET properties. This suggests that the compounds have favorable absorption, distribution, metabolism, and excretion profiles, which are important for potential therapeutic agents. The compounds also exhibited promising anticancer activity against several human cancer cell lines, with GI50 values comparable to the standard drug Adriamycin . These findings provide a basis for predicting the properties of the compound , although direct studies would be necessary to confirm these predictions.
Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Heterocyclic Chemistry
Research in heterocyclic chemistry has led to the development of various benzamide and thiadiazole derivatives, highlighting methods for synthesizing novel compounds with potential biological activities. For instance, studies on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone have demonstrated their anti-inflammatory and analgesic properties. These synthetic pathways often involve the formation of complex heterocyclic structures that offer a basis for further medicinal chemistry explorations (Abu‐Hashem et al., 2020).
Anticancer Activity
A pivotal area of research involves the synthesis of benzamide derivatives containing a thiadiazole scaffold, which have been evaluated for their anticancer activity. For example, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized and tested against various human cancer cell lines. Several compounds from this series exhibited promising anticancer potential, underscoring the therapeutic relevance of such structural motifs (Tiwari et al., 2017).
Corrosion Inhibition
The applications of thiadiazole derivatives extend into materials science, particularly in corrosion inhibition. Benzothiazole derivatives have been synthesized and studied for their efficiency in protecting carbon steel against corrosion in acidic environments. These studies provide insights into the adsorption behavior and protective mechanisms of such compounds, offering potential for developing more effective corrosion inhibitors (Hu et al., 2016).
Molecular Docking and Biological Evaluations
Further, the integration of computational studies, such as molecular docking, with synthetic chemistry enables the identification and optimization of compounds with desired biological activities. Research involving the docking studies and antimicrobial evaluation of thiazole and thiadiazole derivatives illustrates this approach, providing a framework for predicting the interaction of these compounds with biological targets and their potential as antimicrobial agents (Spoorthy et al., 2021).
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-28-16-10-15(11-17(12-16)29-2)19(27)23-20-24-25-21(31-20)30-13-18(26)22-9-8-14-6-4-3-5-7-14/h3-7,10-12H,8-9,13H2,1-2H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANILMDRJWVEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B3016925.png)




![4-{4-[(4-Methyl-2-phenylpiperazin-1-yl)carbonyl]phenyl}-6-piperidin-1-ylpyrimidine](/img/structure/B3016932.png)
![methyl 2-({[3-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![2-(2-methylbenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3016934.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B3016937.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3016943.png)